molecular formula C34H45N5O6 B1615712 PD 151,242 CAS No. 155561-67-4

PD 151,242

Cat. No.: B1615712
CAS No.: 155561-67-4
M. Wt: 619.7 g/mol
InChI Key: JVILFANCFWZBFU-ZGIBFIJWSA-N
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Description

[125I]PD151242 is a selective radioligand for human endothelin ETA receptors. It is used extensively in scientific research to study the binding characteristics and distribution of ETA receptors in various tissues. The compound is radiolabeled with iodine-125, which allows for precise tracking and quantification in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [125I]PD151242 involves the iodination of the precursor compound PD151242. The iodination process typically uses iodine-125 in the presence of an oxidizing agent such as chloramine-T or iodogen. The reaction is carried out under mild conditions to ensure the integrity of the compound .

Industrial Production Methods: Industrial production of [125I]PD151242 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound. The production is carried out in specialized facilities equipped to handle radioactive materials safely .

Types of Reactions:

    Oxidation: [125I]PD151242 can undergo oxidation reactions, particularly during the iodination process.

    Substitution: The iodination of PD151242 is a substitution reaction where iodine-125 replaces a hydrogen atom on the precursor molecule.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

[125I]PD151242 is widely used in scientific research, particularly in the fields of pharmacology and physiology. Its applications include:

Mechanism of Action

[125I]PD151242 exerts its effects by binding selectively to endothelin ETA receptors. The binding is reversible and occurs with high affinity. The compound acts as a functional antagonist, causing a rightward shift in the dose-response curve of endothelin-1, a natural ligand for ETA receptors. This indicates that [125I]PD151242 competes with endothelin-1 for binding to the receptor, thereby inhibiting its effects .

Comparison with Similar Compounds

    BQ123: Another selective antagonist for ETA receptors.

    FR139317: A selective ETA receptor antagonist with similar binding properties.

Comparison:

Properties

CAS No.

155561-67-4

Molecular Formula

C34H45N5O6

Molecular Weight

619.7 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C34H45N5O6/c1-22(2)18-27(37-34(45)39-16-8-4-5-9-17-39)31(41)35-28(20-24-21-38(3)30-11-7-6-10-26(24)30)32(42)36-29(33(43)44)19-23-12-14-25(40)15-13-23/h6-7,10-15,21-22,27-29,40H,4-5,8-9,16-20H2,1-3H3,(H,35,41)(H,36,42)(H,37,45)(H,43,44)/t27-,28+,29+/m0/s1

InChI Key

JVILFANCFWZBFU-ZGIBFIJWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)N4CCCCCC4

SMILES

CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)N4CCCCCC4

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)N4CCCCCC4

155561-67-4

sequence

LXY

Synonyms

N-((hexahydro-1-azepinyl)carbonyl)-Leu(1-methyl)-Trp-Trp
N-((hexahydro-1-azepinyl)carbonyl)-leucyl(1-methyl)-tryptophyl-tryptophan
PD 151,242
PD 151242
PD-151,242
PD-151242
PD151242

Origin of Product

United States

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